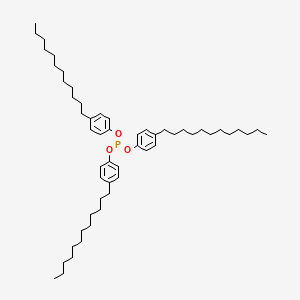
Tris(4-dodecylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-dodecylphenyl) phosphite: is an organic phosphite compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . It is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-dodecylphenyl) phosphite can be synthesized through the reaction of 4-dodecylphenol with phosphorous trichloride (PCl3) . The reaction typically involves the following steps:
Reaction of 4-dodecylphenol with PCl3: This step forms the intermediate .
Subsequent reaction with additional 4-dodecylphenol: This leads to the formation of the final this compound product.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in batch reactors or continuous flow reactors . The use of bases such as pyridine or benzothiazole can improve the reaction efficiency by neutralizing the hydrochloric acid (HCl) produced during the reaction .
Chemical Reactions Analysis
Types of Reactions: Tris(4-dodecylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and 4-dodecylphenol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products:
Oxidation: The major product is .
Hydrolysis: The major products are phosphorous acid and 4-dodecylphenol .
Scientific Research Applications
Tris(4-dodecylphenyl) phosphite has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(4-dodecylphenyl) phosphite involves its role as an antioxidant . It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to polymer degradation. The compound’s phosphite group reacts with hydroperoxides to form phosphates , thereby preventing the propagation of oxidative degradation .
Comparison with Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high efficiency as an antioxidant and stabilizer in polymers.
Triphenyl phosphite: Commonly used as a stabilizer in various polymer applications.
Uniqueness: Tris(4-dodecylphenyl) phosphite is unique due to its long alkyl chains (dodecyl groups), which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective in stabilizing polyolefins and other non-polar polymers .
Properties
CAS No. |
54076-72-1 |
|---|---|
Molecular Formula |
C54H87O3P |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
tris(4-dodecylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-4-7-10-13-16-19-22-25-28-31-34-49-37-43-52(44-38-49)55-58(56-53-45-39-50(40-46-53)35-32-29-26-23-20-17-14-11-8-5-2)57-54-47-41-51(42-48-54)36-33-30-27-24-21-18-15-12-9-6-3/h37-48H,4-36H2,1-3H3 |
InChI Key |
BRGHSAQXRXNDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
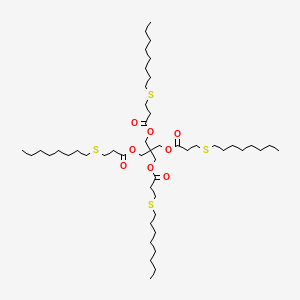
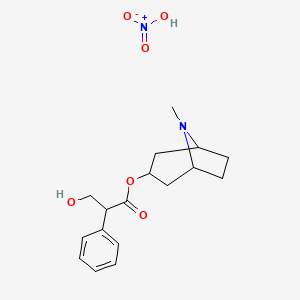


![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
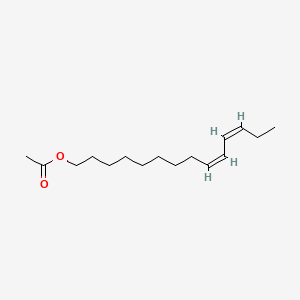
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
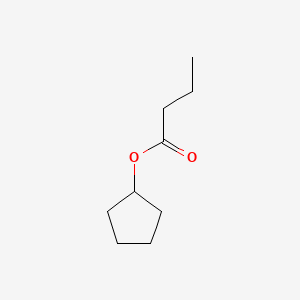
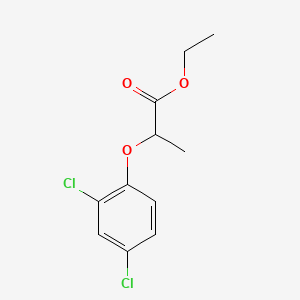
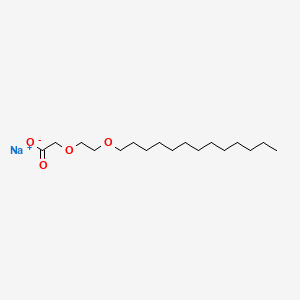
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
